molecular formula C21H17NO6S B2841746 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate CAS No. 1203083-37-7

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate

Cat. No.: B2841746
CAS No.: 1203083-37-7
M. Wt: 411.43
InChI Key: GVCMRGIPTVDREW-UHFFFAOYSA-N
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Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate: is a complex organic compound that features a benzofuran moiety, an isoxazole ring, and a phenylsulfonyl group

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use as a pharmacophore in drug design due to its unique structural features.

Medicine:

Industry:

  • Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential uses .

Future Directions

Future research could explore the potential uses of this compound in various fields such as medicinal chemistry. Additionally, research could also focus on improving the synthesis of this compound to increase its yield and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) compounds . The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization . The final step involves the sulfonylation of the propanoate group using phenylsulfonyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

  • Oxidation of the benzofuran moiety yields benzofuran-2,3-dione.
  • Reduction of the isoxazole ring yields the corresponding amine.
  • Substitution of the phenylsulfonyl group yields various sulfonamide derivatives.

Comparison with Similar Compounds

Uniqueness:

  • The combination of benzofuran, isoxazole, and phenylsulfonyl groups in a single molecule provides unique chemical and biological properties.
  • Enhanced stability and reactivity compared to simpler analogs.

This detailed article provides a comprehensive overview of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6S/c23-21(10-11-29(24,25)17-7-2-1-3-8-17)26-14-16-13-20(28-22-16)19-12-15-6-4-5-9-18(15)27-19/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCMRGIPTVDREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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